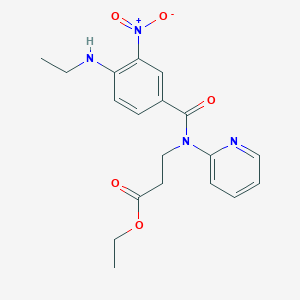

Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

Description

Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is a nitro-substituted benzamide derivative featuring a pyridine ring and an ethylamino group. The compound’s structure includes:

- A 3-nitrobenzamido core for electrophilic reactivity.

- An ethyl ester moiety improving bioavailability.

This compound is synthesized via a coupling reaction between 4-(methylamino)-3-nitrobenzoic acid and ethyl 3-(pyridin-2-ylamino)propanoate under catalysis by 2-chloro-1-methylpyridinium iodide (CMPI), achieving high yields (33.75% overall in optimized routes) . Its nitro group is later reduced to an amine in subsequent steps to form dabigatran precursors .

Properties

IUPAC Name |

ethyl 3-[[4-(ethylamino)-3-nitrobenzoyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5/c1-3-20-15-9-8-14(13-16(15)23(26)27)19(25)22(12-10-18(24)28-4-2)17-7-5-6-11-21-17/h5-9,11,13,20H,3-4,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXHIELHMGBXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s structurally similar to other compounds that have been studied for their anti-cancer activity.

Mode of Action

It’s known that the compound forms hydrogen bonds and c—h…π interactions in the crystal structure, which could potentially influence its interaction with biological targets.

Biochemical Pathways

It’s known that the compound has been designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material, which could suggest potential involvement in nitric oxide-related pathways.

Result of Action

The compound has been studied for its in vitro anti-cancer activity against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45. .

Action Environment

It’s known that the compound forms slabs parallel to the ac plane in the crystal structure, which could potentially influence its stability under different environmental conditions.

Biochemical Analysis

Biochemical Properties

Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways and proteins associated with cellular signaling. The nature of these interactions often involves hydrogen bonding and π-π interactions, which facilitate the binding of the compound to its target molecules. These interactions can modulate the activity of enzymes and proteins, thereby influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has shown anti-cancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. The compound’s impact on gene expression involves the upregulation of pro-apoptotic genes and the downregulation of genes associated with cell survival. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins through hydrogen bonds and π-π interactions, which can either inhibit or activate their activity. This binding can lead to the inhibition of enzymes involved in cell proliferation and the activation of enzymes that promote apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light, heat, or oxidative stress. Long-term exposure to the compound has been associated with sustained anti-cancer effects, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth plateaus at a certain dosage, beyond which no additional benefits are observed.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can modulate the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolic flux and the levels of key metabolites, thereby influencing cellular energy production and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins that facilitate its distribution to various cellular compartments. This localization is crucial for the compound’s activity, as it needs to reach its target sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound has been found to localize in specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. The compound’s activity can be influenced by its localization, as it interacts with different biomolecules in each compartment to exert its effects.

Biological Activity

Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C18H20N4O5

- Molecular Weight : 372.38 g/mol

- CAS Number : 429659-01-8

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The presence of the ethylamino and nitro groups suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, possibly through the modulation of key signaling pathways such as MAPK/ERK .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, with studies indicating activity against both Gram-positive and Gram-negative bacteria. The nitro group is often associated with increased antimicrobial efficacy, likely through the generation of reactive nitrogen species .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

- Cytotoxicity Assays : In a study examining its effects on cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. For instance, it exhibited an IC50 value below that of doxorubicin against A-431 cells .

| Cell Line | IC50 (µM) | Reference Drug Comparison |

|---|---|---|

| A-431 | <10 | Doxorubicin |

| HT29 | <15 | Doxorubicin |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the molecular structure can significantly impact biological activity. For example, variations in the amino substituents on the benzamide moiety have been linked to enhanced potency against specific cancer cell lines .

Case Studies

-

Case Study on Anticancer Activity :

A research group investigated the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment led to a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent in breast cancer treatment . -

Case Study on Antimicrobial Efficacy :

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it possessed a minimum inhibitory concentration (MIC) of 31.25 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics like ampicillin .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. The presence of the nitro group is often associated with biological activity against cancer cells. Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate may serve as a lead compound in the development of new anticancer drugs targeting specific pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The incorporation of a pyridine ring in the structure is known to enhance antimicrobial activity. Preliminary studies suggest that derivatives of this compound could be effective against a range of bacterial and fungal pathogens, making it a candidate for further exploration as an antimicrobial agent.

Biochemical Research

Enzyme Inhibition Studies

Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, the interaction of this compound with enzymes such as kinases or proteases could provide insights into its mechanism of action and potential therapeutic uses.

Cell Signaling Pathways

Research into the effects of this compound on cell signaling pathways is crucial for understanding its biological impact. Its ability to modulate pathways related to cell proliferation, apoptosis, and immune response can lead to novel therapeutic strategies.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |

| Study B | Antimicrobial Efficacy | Showed significant inhibition of Gram-positive bacteria; further studies recommended for Gram-negative strains. |

| Study C | Enzyme Interaction | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways, suggesting potential for targeted therapy. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related intermediates and heterocyclic derivatives (Table 1):

Key Comparisons

Reactivity and Synthesis The nitro group in Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is pivotal for subsequent reduction to an amine, a step critical in forming dabigatran’s benzimidazole core . In contrast, compounds like I-6230 () lack this nitro group, limiting their utility in reductive functionalization. Pyridine vs. Pyridazine/Isoxazole: Pyridine-containing derivatives (e.g., the target compound) exhibit superior hydrogen-bonding capacity compared to pyridazine or isoxazole analogs (I-6232, I-6273), enhancing thrombin-binding affinity in dabigatran .

Biological Activity The target compound and its reduced amine derivative (CAS 212322-56-0) are non-bioactive intermediates, whereas thiazolidinone derivatives (e.g., IIIe) demonstrate moderate antibacterial and antifungal activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

Industrial Viability The optimized synthesis route for the methylamino-nitro compound achieves a 16.4% higher yield than earlier methods, reducing production costs for dabigatran . Compounds like I-6230 and I-6273, while structurally similar, lack documented scalability .

Notes on Discrepancies

The evidence primarily references the methylamino variant (CAS 429659-01-8) rather than the ethylamino derivative named in the query. This discrepancy may stem from a nomenclature error or a less-studied ethylamino analog. Researchers should verify the substituent’s identity (methyl vs. ethyl) for accurate comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.